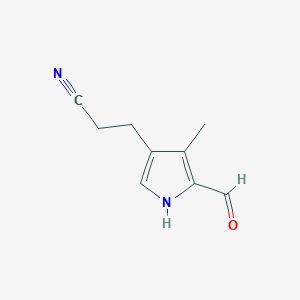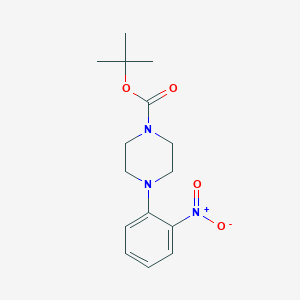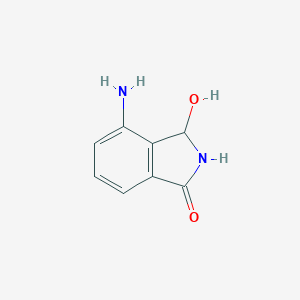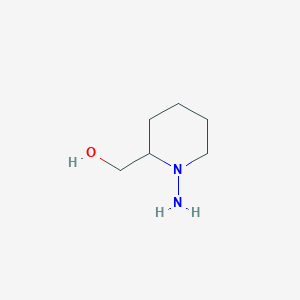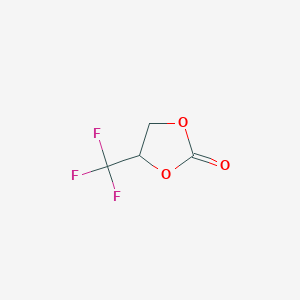
5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride
Vue d'ensemble
Description
"5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride" is a compound related to furan derivatives, which are significant in various chemical syntheses and industrial applications. Its structure and properties allow for its use in creating complex molecules and materials.
Synthesis Analysis
The synthesis of furan derivatives like "this compound" often involves reactions of precursor aldehydes with reagents such as tert-butyl hypochlorite. This process is crucial for creating acid chloride derivatives which are intermediates in the production of various biofuels and polymers (Dutta, Wu, & Mascal, 2015). Additionally, compounds like "this compound" can be synthesized through methods involving Claisen condensation and subsequent reactions (Irgashev et al., 2009).
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, often substituted with various functional groups that influence its reactivity and properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for analyzing the structure of these compounds (Zeng, Li, & Cen, 2006).
Chemical Reactions and Properties
Furan derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and coupling reactions. These reactions are pivotal in synthesizing ring-fluorinated furan derivatives and other complex molecules (Fujita et al., 2018).
Applications De Recherche Scientifique
Production of Acid Chloride Derivatives
5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride can be involved in the production of acid chloride derivatives from precursor aldehydes like 5-(chloromethyl)furfural (CMF). These derivatives are important intermediates for producing biofuels and polymers (Dutta, Wu, & Mascal, 2015).
Synthesis of Heterocycles
The compound plays a role in synthesizing heterocycles, including thiadiazole, oxadiazole, and triazolothiadiazole derivatives. These syntheses involve reactions with various reagents, highlighting the chemical versatility of the furan derivative (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).
Thermodynamic Studies
The thermodynamic properties of chlorine derivatives of 2-methyl-5-arylfuran-3-carboxylic acids, which are structurally similar to this compound, have been studied. This includes investigating their solubility and enthalpies in various solvents (Sobechko, Horak, Dibrivnyi, Obushak, & Goshko, 2019).
Development of CF3-Containing N-Heterocycles
The compound is instrumental in developing trifluoromethylated N-heterocycles. This is achieved through condensations with bifunctional N-nucleophiles, signifying its potential in synthesizing complex molecular structures (Bazhin, Kudyakova, Röschenthaler, Burgart, Slepukhin, Isenov, Saloutin, & Charushin, 2015).
Arylation of Disubstituted Furans
This compound contributes to the C-4 arylation of disubstituted furans via C-H bond activation. This process is important for developing atom-economic and environmentally friendly synthetic methods (Gottumukkala & Doucet, 2008).
Safety and Hazards
5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The recommended safety precautions when handling this compound include rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c1-3-2-4(6(8)12)5(13-3)7(9,10)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUNYUKKNWEHBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379627 | |
| Record name | 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175276-66-1 | |
| Record name | 5-Methyl-2-(trifluoromethyl)-3-furancarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175276-66-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




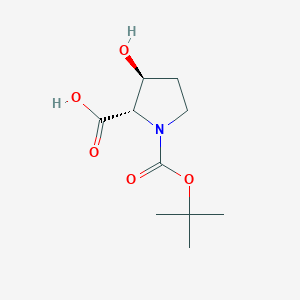
![2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid](/img/structure/B62214.png)
